molecular formula C19H26N4O B11509770 N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11509770
M. Wt: 326.4 g/mol
InChI Key: FXIFQSYFLRCHBZ-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves the construction of the imidazole and indole rings followed by their coupling. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Indole derivatives can be synthesized through electrophilic substitution reactions due to the high electron density of the indole ring .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts to enhance reaction rates and selectivity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the imidazole or indole rings.

Scientific Research Applications

N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole and indole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

    Indole-3-acetic acid: A plant hormone with an indole ring.

    Tryptophan: An essential amino acid containing an indole ring.

Uniqueness

N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is unique due to the combination of both imidazole and indole rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these rings.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C19H26N4O/c1-5-19-22-13(3)18(23-19)11-20-9-8-15-12(2)21-17-7-6-14(24-4)10-16(15)17/h6-7,10,20-21H,5,8-9,11H2,1-4H3,(H,22,23)

InChI Key

FXIFQSYFLRCHBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C)CNCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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